1-Ethyl-2-propylpiperazine

Catalog No.
S15875599
CAS No.
M.F
C9H20N2
M. Wt
156.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-2-propylpiperazine

Product Name

1-Ethyl-2-propylpiperazine

IUPAC Name

1-ethyl-2-propylpiperazine

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

InChI

InChI=1S/C9H20N2/c1-3-5-9-8-10-6-7-11(9)4-2/h9-10H,3-8H2,1-2H3

InChI Key

SUPDLKAUVBUQFK-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCCN1CC

1-Ethyl-2-propylpiperazine (CAS 1343167-21-4) is a highly substituted, unsymmetrical saturated nitrogen heterocycle utilized as a premium building block in medicinal chemistry and agrochemical development. Featuring a pre-installed N1-ethyl group and a sterically demanding C2-propyl chain, this scaffold offers a single reactive secondary amine (N4) alongside a highly shielded tertiary amine (N1). This specific substitution pattern provides a quantifiable combination of increased lipophilicity, defined steric bulk, and strict regiocontrol. In industrial procurement, it is primarily sourced to bypass the multi-step protection strategies required for unalkylated piperazines, directly supplying a functionalized vector for kinase inhibitors, CNS-active agents, and advanced materials requiring tunable basicity and hydrophobic interactions [1].

Research Fit

Workflow GPCR ligand optimization, CNS scaffold design
Selection Propyl + ethyl disubstituted piperazine building block
Use Context Lead optimization where alkyl substitution pattern drives target engagement and selectivity Replacement of ethyl-only or butyl-only piperazines requires SAR review

Substituting 1-Ethyl-2-propylpiperazine with simpler, lower-cost analogs like 1-ethylpiperazine or 2-propylpiperazine introduces severe process and performance liabilities. Using 2-propylpiperazine requires orthogonal protection (e.g., Boc or Cbz) to differentiate the N1 and N4 amines, adding at least three synthetic steps (protection, coupling, deprotection) and significantly increasing Process Mass Intensity (PMI) and reagent costs. Conversely, substituting with 1-ethylpiperazine removes the C2-propyl group, which eliminates a critical hydrophobic binding vector and exposes the N1-ethyl group to rapid cytochrome P450-mediated N-dealkylation. Consequently, attempting to save upfront procurement costs with these generic alternatives invariably leads to inflated downstream manufacturing expenses or failed pharmacokinetic profiles in the final active pharmaceutical ingredient (API) [1].

Substitution Risk

Propyl vs. Ethyl Target motif: propyl substitution on piperazine Ethyl-only analog may exhibit reduced on-target potency and different metabolic stability
Even small alkyl changes can produce ~32-fold potency differences and shift CYP450 inhibition profiles; direct interchange without experimental validation may compromise lead series SAR.
Ethyl-Propyl vs. n-Butyl N′-ethyl-N-propyl pattern associated with cleaner off-target panels n-Butyl amine side chain may carry measurable mAChR and CYP450 liabilities
Substitution pattern alters off-target liability profile and selectivity window; class-level similarity does not guarantee interchangeable safety-related endpoints.

Process Efficiency: Elimination of Protection-Deprotection Sequences

In standard API synthesis workflows involving N-arylation or acylation, 1-Ethyl-2-propylpiperazine provides a single reactive site (N4), allowing for direct coupling. Comparative process models show that utilizing the pre-alkylated 1-ethyl-2-propylpiperazine eliminates the need for the protection, deprotection, and reductive amination steps required when starting from 2-propylpiperazine. This direct route increases the overall coupling yield from approximately 45% (multi-step) to >85% (single-step) while reducing solvent consumption and Process Mass Intensity (PMI) by up to 60% [1].

Evidence DimensionOverall yield and synthetic steps for N4-functionalized N1-ethyl target
Target Compound Data>85% yield (1 step, direct N4 coupling)
Comparator Or Baseline2-Propylpiperazine (45% yield, 4 steps: protection, coupling, deprotection, N-alkylation)
Quantified Difference40% absolute yield increase and elimination of 3 synthetic steps
ConditionsStandard SNAr or Buchwald-Hartwig cross-coupling conditions at 100 mmol scale

Bypassing protection steps drastically reduces raw material costs, shortens production cycle times, and minimizes waste in industrial API manufacturing.

CXCR4 Potency: Propyl vs. Ethyl
Head-to-head
Propyl analog 16 IC50 = 17 nM vs. ethyl analog 15 IC50 = 553 nM (~32-fold difference).
Supports propyl-substitution fitness for CXCR4-target engagement.
SDF-1 induced calcium flux assay context; structural analog comparison.

Pharmacokinetic Optimization: Steric Shielding Against N-Dealkylation

The strategic placement of the C2-propyl group adjacent to the N1-ethyl moiety provides significant steric hindrance, which protects the tertiary amine from oxidative metabolism. In vitro microsomal stability assays demonstrate that scaffolds incorporating 1-ethyl-2-propylpiperazine exhibit a substantially longer half-life compared to those using 1-ethylpiperazine. The C2-propyl group reduces the rate of CYP450-mediated N-dealkylation, extending the intrinsic clearance half-life (t1/2) by approximately 2.5-fold [1].

Evidence DimensionMicrosomal stability (half-life, t1/2) of derived APIs
Target Compound Data~120 minutes (extended stability due to C2 steric shielding)
Comparator Or Baseline1-Ethylpiperazine derivatives (~45 minutes)
Quantified Difference2.6x increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assay, 1 µM compound, 37°C

Selecting this specific sterically hindered piperazine directly improves the in vivo survivability of drug candidates, reducing the risk of late-stage clinical attrition due to poor pharmacokinetics.

Off-Target Elimination: mAChR & CYP450
Head-to-head
N′-ethyl-N-propyl-piperazine 44: no CYP450 2D6 inhibition, no mAChR response. Parent TIQ-15: CYP450 2D6 IC50 = 0.32 μM.
Ethyl-propyl pattern may reduce off-target pharmacology risk in lead series.
CYP450 inhibition and mAChR calcium flux assay data; context-dependent.

Receptor Binding: Enhanced Lipophilic Vectoring (LogP Tuning)

For targets requiring deep hydrophobic pocket occupation or blood-brain barrier (BBB) penetration, the lipophilicity of the piperazine appendage is critical. 1-Ethyl-2-propylpiperazine contributes a significantly higher lipophilic character than standard unbranched piperazines. The addition of the C2-propyl chain increases the calculated partition coefficient (cLogP) by approximately 1.0 unit relative to 1-ethylpiperazine. This precise tuning allows formulators and medicinal chemists to drive target affinity in lipid-rich environments without compromising the aqueous solubility provided by the basic nitrogen core [1].

Evidence DimensionLipophilicity contribution (ΔcLogP)
Target Compound Data+1.4 LogP units (relative to unsubstituted piperazine)
Comparator Or Baseline1-Ethylpiperazine (+0.4 LogP units)
Quantified Difference1.0 LogP unit increase
Conditionsin silico cLogP calculation / shake-flask partition coefficient (octanol/water)

This precise lipophilic boost is essential for optimizing CNS drug penetration and maximizing binding affinity in hydrophobic target pockets, making it superior to lower-molecular-weight analogs.

Liver Microsomal Stability
Head-to-head
Propyl piperazine 16: 100%/100%/92% remaining (H/R/M, 10 min). Parent TIQ-15: 77%/37%/17%.
Propyl motif supports improved metabolic stability in liver microsome assays.
Measured by LCMS after 10 min; human, rat, mouse microsomes.
PAMPA Permeability Enhancement
Head-to-head
N-ethyl-N-propyl-piperazine 44: improved permeability vs. unsubstituted 16 (Pc = 0 nm/s). Methyl-capped analog >100-fold improvement.
N-alkyl capping may enhance membrane permeability for CNS or oral exposure studies.
PAMPA assay at pH 7.4; comparative dataset.
Off-Target Selectivity Panel
Head-to-head
Propyl piperazine 16: all four off-target assays >30 μM (no response). Parent TIQ-15: α-adrenergic 2A IC50 = 3.7 μM, μ-opioid IC50 = 14.9 μM.
Wider selectivity window observed for propyl motif; supports cleaner off-target profile review.
Limited safety panel (α2A, μ-opioid, nAChR α1, AChE); context-dependent.

Scale-Up Manufacturing of Kinase Inhibitors

In the industrial production of targeted oncology therapeutics, this compound serves as a highly efficient, regioselective building block. By eliminating the need for multi-step protection and deprotection sequences, it allows for direct N4-arylation via Buchwald-Hartwig coupling, drastically lowering the Process Mass Intensity (PMI) and cost of goods sold (COGS) [1].

Streamlined Synthesis of CNS-Active Pharmaceuticals

Due to its optimized lipophilicity and resistance to N-dealkylation, 1-Ethyl-2-propylpiperazine is an ideal precursor for developing antipsychotic, antidepressant, or neuroprotective agents. Its ability to enhance blood-brain barrier penetration while maintaining metabolic stability directly addresses the primary failure points of standard piperazine-based CNS drugs [2].

Development of Sterically Tuned Agrochemicals

The unique steric bulk provided by the C2-propyl group makes this compound highly suitable for synthesizing next-generation fungicides and herbicides. The shielded N1-ethyl group resists environmental and enzymatic degradation, prolonging the active half-life of the agrochemical in field conditions compared to unshielded piperazine derivatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CXCR4 antagonist lead optimization
Alkyl substitution pattern fit (propyl + ethyl)
Target engagement and CYP450/off-target selectivity review
CNS-penetrant scaffold design
N-alkyl capping and balanced lipophilicity
Membrane permeability and brain exposure model validation
Diversity-oriented synthesis with ADME priority
Disubstituted piperazine core with established metabolic stability
Liver microsomal stability and off-target panel benchmarking
GPCR ligand development with balanced alkyl substitution
Propyl-substitution potency advantage in SAR context
Potency and selectivity assessment vs. ethyl/butyl analogs

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.162648646 g/mol

Monoisotopic Mass

156.162648646 g/mol

Heavy Atom Count

11

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